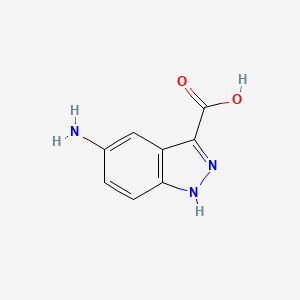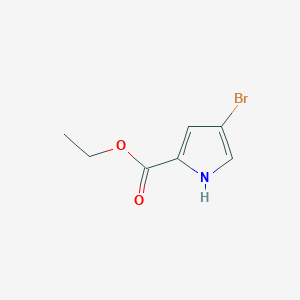
5-アミノ-1H-インダゾール-3-カルボン酸
概要
説明
5-amino-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. This compound is characterized by its unique structure, which includes an indazole ring substituted with an amino group at the 5-position and a carboxylic acid group at the 3-position. It has garnered significant interest in scientific research due to its versatile applications in various fields, including chemistry, biology, medicine, and industry .
科学的研究の応用
5-amino-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
作用機序
Target of Action
Indazole derivatives have been found to inhibit bcl2 family members and the p53/mdm2 pathway . These targets play a crucial role in regulating cell apoptosis and cell cycle .
Mode of Action
Indazole derivatives have been shown to affect apoptosis and cell cycle possibly by inhibiting bcl2 family members and the p53/mdm2 pathway . This suggests that 5-amino-1H-indazole-3-carboxylic Acid may interact with its targets to induce changes in cell apoptosis and cell cycle.
Biochemical Pathways
Indole and its derivatives, which include indazole, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
Indazole derivatives have been shown to exhibit promising inhibitory effects against human cancer cell lines . This suggests that 5-amino-1H-indazole-3-carboxylic Acid may have similar effects.
Action Environment
It is known that the gut microbiota is involved in the bioconversion of indoles from tryptophan , which suggests that changes in the gut microbiota could potentially influence the action of 5-amino-1H-indazole-3-carboxylic Acid.
生化学分析
Biochemical Properties
5-Amino-1H-indazole-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cyclooxygenase-2 (COX-2), where it acts as an inhibitor . This interaction is significant as COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects. Additionally, 5-Amino-1H-indazole-3-carboxylic acid has been shown to interact with various proteins and biomolecules, influencing their function and stability .
Cellular Effects
The effects of 5-Amino-1H-indazole-3-carboxylic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and cancer . By inhibiting COX-2, it reduces the production of pro-inflammatory mediators such as prostaglandins. Furthermore, 5-Amino-1H-indazole-3-carboxylic acid affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 5-Amino-1H-indazole-3-carboxylic acid exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity and thereby reducing the synthesis of inflammatory mediators . Additionally, it can modulate the activity of other enzymes and proteins by altering their conformation and stability. These interactions lead to changes in gene expression and cellular responses, contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-1H-indazole-3-carboxylic acid have been studied over time to understand its stability and long-term impact on cellular function. It has been found to be relatively stable under standard storage conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 5-Amino-1H-indazole-3-carboxylic acid can lead to sustained inhibition of COX-2 and other target enzymes, resulting in prolonged anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of 5-Amino-1H-indazole-3-carboxylic acid vary with different dosages in animal models. At lower doses, it effectively inhibits COX-2 activity without significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including gastrointestinal disturbances and liver toxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
5-Amino-1H-indazole-3-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites that are excreted through the kidneys . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of 5-Amino-1H-indazole-3-carboxylic acid.
Transport and Distribution
Within cells and tissues, 5-Amino-1H-indazole-3-carboxylic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity . Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of 5-Amino-1H-indazole-3-carboxylic acid is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, it can be directed to specific organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for its therapeutic effects and overall cellular function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1H-indazole-3-carboxylic acid can be achieved through several methods. One common approach involves the diazotization of ortho-aminobenzacetamides or ortho-aminobenzacetates, followed by cyclization to form the indazole ring . Another method includes the selective deprotection of t-Bu-ester, followed by decarboxylation to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of 5-amino-1H-indazole-3-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction conditions, such as controlled temperature and pressure, is crucial for the successful production of this compound .
化学反応の分析
Types of Reactions
5-amino-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water .
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups replacing the amino or carboxylic acid groups .
類似化合物との比較
Similar Compounds
1H-indazole-3-carboxylic acid: Similar in structure but lacks the amino group at the 5-position.
5-nitro-1H-indazole-3-carboxylic acid: Contains a nitro group instead of an amino group at the 5-position.
1H-indazole-5-carboxylic acid: The carboxylic acid group is at the 5-position instead of the 3-position.
Uniqueness
5-amino-1H-indazole-3-carboxylic acid is unique due to the presence of both an amino group at the 5-position and a carboxylic acid group at the 3-position. This unique combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications .
特性
IUPAC Name |
5-amino-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFCSVSXHXFOAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429021 | |
| Record name | 5-amino-1H-indazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78155-77-8 | |
| Record name | 5-amino-1H-indazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine](/img/structure/B1276962.png)
![5-Amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1276969.png)

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1276979.png)
![Adenosine 5'-[beta-thio]diphosphate trilithium salt](/img/structure/B1276980.png)

![6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B1276984.png)

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile](/img/structure/B1276986.png)


